molecular formula C21H29FO2Si B12582775 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol CAS No. 645413-04-3

5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol

Cat. No.: B12582775
CAS No.: 645413-04-3
M. Wt: 360.5 g/mol
InChI Key: OWPOFNRJGWMZPK-UHFFFAOYSA-N
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Description

5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol (CAS: 645413-04-3) is a high-purity fine chemical and pharmaceutical intermediate with a molecular weight of 360.53800, offered with a minimum purity of 98.00% or 99.00% . This compound is structurally characterized by the presence of a tert-butyldiphenylsilyl (TBDPS) ether group, which serves as a robust protecting group for alcohols in multi-step organic synthesis . The TBDPS group is prized for its high stability towards a wide range of reaction conditions, including acidic hydrolysis, various oxidizing and reducing environments, and nucleophilic attacks (with the exception of fluoride ions), which allows it to remain intact while other functional groups in the molecule are modified . The incorporation of a fluorine atom adjacent to the silyl-protoxy group adds significant research value, as fluorine can profoundly influence a molecule's electronic properties, metabolic stability, and bioavailability, making this intermediate a valuable building block in the development of advanced pharmaceutical candidates . The primary mechanism of action for this reagent is its role as a protected synthon; the TBDPS group can be selectively introduced to a primary alcohol and later removed under specific conditions, such as with a fluoride source like tetra-n-butylammonium fluoride (TBAF), to unveil the hydroxyl functionality at a late stage of a synthetic sequence . This compound is intended for Research Use Only and is not designed for human therapeutic or veterinary use.

Properties

CAS No.

645413-04-3

Molecular Formula

C21H29FO2Si

Molecular Weight

360.5 g/mol

IUPAC Name

5-[tert-butyl(diphenyl)silyl]oxy-4-fluoropentan-1-ol

InChI

InChI=1S/C21H29FO2Si/c1-21(2,3)25(19-12-6-4-7-13-19,20-14-8-5-9-15-20)24-17-18(22)11-10-16-23/h4-9,12-15,18,23H,10-11,16-17H2,1-3H3

InChI Key

OWPOFNRJGWMZPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CCCO)F

Origin of Product

United States

Preparation Methods

Step 1: Protection of Hydroxyl Group

  • Reagents:

    • tert-butyldiphenylsilyl chloride
    • Base (e.g., triethylamine or sodium hydride)
    • Solvent (e.g., tetrahydrofuran)
  • Procedure:

    • Dissolve the alcohol in an appropriate solvent (THF).
    • Add a base to deprotonate the alcohol, forming an alkoxide.
    • Introduce tert-butyldiphenylsilyl chloride dropwise while stirring at room temperature.
    • Allow the reaction to proceed for several hours, then quench with water.
    • Extract the product using an organic solvent and purify by chromatography.

Summary of Yields and Characterization

The following table summarizes typical yields and characterization data for each step in the synthesis:

Step Yield (%) Characterization Techniques
TBDPS Protection 85-90 NMR, IR, Mass Spectrometry
Fluorination 75-80 NMR, TLC

The use of TBDPS as a protecting group has been extensively documented due to its stability and ease of removal. Research indicates that TBDPS ethers exhibit significantly greater stability compared to other silyl ethers under acidic conditions, making them preferable in multi-step syntheses where protection-deprotection strategies are critical.

Additionally, studies have demonstrated that fluoride ions effectively cleave TBDPS ethers under mild conditions, facilitating the regeneration of free hydroxyl groups without extensive side reactions.

The preparation of 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol exemplifies the utility of silyl protecting groups in organic synthesis. The methodologies outlined provide a reliable framework for synthesizing this compound with high yields and purity, making it valuable for further applications in chemical research and development.

Chemical Reactions Analysis

Types of Reactions

5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The fluorine atom can be reduced under specific conditions, although this is less common.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

    Oxidation: 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-one.

    Reduction: 5-{[tert-Butyl(diphenyl)silyl]oxy}-pentan-1-ol.

    Substitution: 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-azidopentan-1-ol.

Scientific Research Applications

5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Potential use in the study of fluorinated compounds and their biological interactions.

    Medicine: Investigated for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol depends on its application. In organic synthesis, the tert-butyl(diphenyl)silyl group serves as a protecting group for the hydroxyl functionality, allowing selective reactions at other sites. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable component in various chemical transformations.

Biological Activity

5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol is a fluorinated organic compound that has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. The presence of a tert-butyl(diphenyl)silyl ether protecting group and a fluorine atom on a pentanol backbone contributes to its unique chemical properties and biological activities.

The molecular formula of 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol is C21H29FO2Si, with a molecular weight of 360.5 g/mol. Its structure is characterized by the following key features:

PropertyValue
CAS Number645413-04-3
IUPAC Name5-[tert-butyl(diphenyl)silyl]oxy-4-fluoropentan-1-ol
InChI KeyOWPOFNRJGWMZPK-UHFFFAOYSA-N
SolubilitySoluble in dichloromethane, ether, and ethyl acetate

Biological Activity

The biological activity of 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol can be attributed to its structural components. Fluorinated compounds often exhibit enhanced biological properties due to their increased lipophilicity and metabolic stability.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Interaction with Enzymes : The fluorine atom can influence enzyme binding affinities, potentially enhancing the efficacy of the compound as an inhibitor or substrate.
  • Cell Membrane Permeability : The silyl ether group may enhance membrane permeability, facilitating cellular uptake.

Case Studies and Research Findings

Research has indicated several potential applications for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that fluorinated alcohols can exhibit antimicrobial properties. For instance, compounds similar in structure have shown effectiveness against various bacterial strains, indicating potential for further exploration in this area.
  • Drug Development : As a building block in organic synthesis, 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol is being investigated for its role in designing fluorinated pharmaceuticals. The incorporation of fluorine is known to improve the pharmacokinetic properties of drug candidates.
  • Biochemistry Applications : The compound's unique structure makes it suitable for use as a chiral reagent in biochemical research, particularly in asymmetric synthesis.

Synthesis and Reactions

The synthesis typically involves protecting the hydroxyl group of 4-fluoropentan-1-ol using tert-butyl(diphenyl)silyl chloride in the presence of a base like imidazole. This reaction is performed in aprotic solvents such as dichloromethane at room temperature, yielding the desired silyl ether product after purification.

Common Reactions

The compound can undergo various reactions:

  • Oxidation : Conversion to 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-one using reagents like pyridinium chlorochromate (PCC).
  • Reduction : Possible reduction of the fluorine atom under specific conditions.
  • Substitution Reactions : The fluorine atom can be substituted with other nucleophiles.

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